molecular formula C14H17FN2O4S B6772136 7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one

7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B6772136
M. Wt: 328.36 g/mol
InChI Key: SMCYMWRGDPEUGY-UHFFFAOYSA-N
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Description

7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a fluorine atom at the 7th position, an oxazepane ring attached to the sulfonyl group at the 6th position, and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Oxazepane Ring: The oxazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable sulfonyl chloride and an oxazepane derivative.

    Final Assembly: The final compound is obtained by coupling the fluorinated quinolinone with the oxazepane-sulfonyl intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinolinone core or the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized quinolinone derivatives.

    Reduction: Reduced quinolinone or sulfonyl derivatives.

    Substitution: Substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxazepane ring may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-3,4-dihydro-1H-quinolin-2-one: Lacks the oxazepane-sulfonyl group, which may result in different biological activity.

    6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one: Lacks the fluorine atom, potentially affecting its reactivity and binding properties.

    7-chloro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one: Chlorine instead of fluorine, which may alter its chemical and biological properties.

Uniqueness

The presence of both the fluorine atom and the oxazepane-sulfonyl group in 7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one makes it unique

Properties

IUPAC Name

7-fluoro-6-(oxazepan-2-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c15-11-9-12-10(4-5-14(18)16-12)8-13(11)22(19,20)17-6-2-1-3-7-21-17/h8-9H,1-7H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCYMWRGDPEUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)S(=O)(=O)C2=C(C=C3C(=C2)CCC(=O)N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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